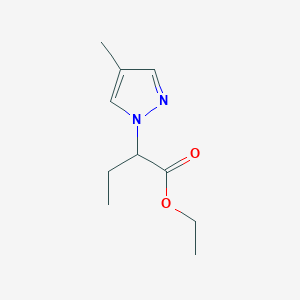
ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate serves as a fundamental building block in the synthesis of a diverse range of heterocyclic compounds. One notable application is in the creation of pyrazoles and their derivatives, which are crucial for developing new pharmaceuticals and materials. Gomaa and Ali (2020) elaborate on the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their utility in synthesizing various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This versatility underscores the compound's importance in synthetic chemistry, offering pathways to novel materials and drugs with potential applications in multiple industries, from healthcare to electronics (Gomaa & Ali, 2020).
Biomarker Research
In the field of biomedical research, derivatives of this compound are utilized in studying human urinary carcinogen metabolites as biomarkers for tobacco and cancer research. Hecht (2002) provides a comprehensive review of the methods for measuring human urinary carcinogen metabolites, which is crucial for understanding the impact of tobacco on cancer. This research not only furthers our understanding of carcinogenesis but also contributes to the development of new diagnostic methods and therapeutic strategies (Hecht, 2002).
Environmental Science and Biodegradation
The compound also finds relevance in environmental science, particularly in studies focusing on biodegradation and the fate of organic substances in soil and groundwater. Thornton et al. (2020) discuss the biodegradation and fate of ethyl tert-butyl ether (ETBE) in environmental settings, illuminating the mechanisms through which microorganisms degrade ETBE, a related compound, thereby mitigating its environmental impact. Understanding the biodegradation pathways of such compounds is vital for environmental protection and the development of sustainable chemical practices (Thornton et al., 2020).
Toxicology and Safety Evaluations
In toxicology, the study of this compound and its derivatives aids in assessing the safety and potential risks associated with chemical exposure. McGregor (2007) provides a toxicological review of ethyl tertiary-butyl ether (ETBE), a compound with similar applications, emphasizing its low toxicity and providing insights into its safe use in various applications. This research is crucial for ensuring that the use of such chemicals does not pose significant health risks to humans or the environment (McGregor, 2007).
Medicinal Chemistry
Lastly, the compound's derivatives play a significant role in medicinal chemistry, where they are explored for their potential biological activities. Sharma et al. (2021) review the synthesis and medical significance of methyl-substituted pyrazoles, illustrating the wide spectrum of biological activities exhibited by these derivatives. This research underscores the potential of this compound derivatives in developing new therapeutic agents for various diseases, highlighting the compound's importance in drug discovery and development (Sharma et al., 2021).
特性
IUPAC Name |
ethyl 2-(4-methylpyrazol-1-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-7-8(3)6-11-12/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZXOZWWEVSPNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

